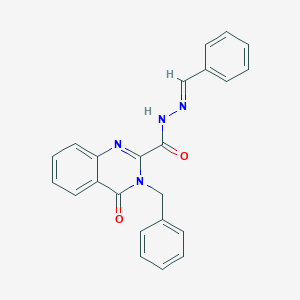
N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide
Descripción general
Descripción
N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide, also known as DI-FI-A, is a synthetic compound that has been studied extensively in the scientific research community due to its unique properties. This compound has unique chemical and biochemical properties, which make it a useful tool in the laboratory. DI-FI-A has a wide range of applications in scientific research, including applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Pyrrole and Indole Alkaloids from Endophytic Fungi :
- Research on endophytic ascomycetous fungus, Fusarium incarnatum, isolated from mangrove plants, led to the isolation of new pyrrole alkaloids and indole derivatives, showcasing the potential of natural sources for discovering novel compounds with potential applications in pharmacology and material science (Li et al., 2008).
Antiallergic Agents :
- A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides indicated their potential as antiallergic compounds, suggesting that similar compounds like N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide might possess antiallergic properties (Menciu et al., 1999).
Synthesis and Functionalization :
- A process chemistry study for synthesizing a key intermediate for a β3-adrenergic receptor agonist highlighted various methods for constructing and functionalizing indole derivatives, pertinent to the synthesis of compounds like N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide (Ikunaka et al., 2007).
Nucleophilic Substitution Reactions :
- Research on N-2-(1-Hydroxyindol-3-yl)ethylindole-3-acetamide demonstrated nucleophilic substitution reactions, providing insight into the chemical reactivity and potential applications in synthetic chemistry (Nakai et al., 2003).
Anti-Proliferative Properties :
- A study on new compounds isolated from Selaginella pulvinata revealed their anti-proliferative effects on cancer cells, suggesting a potential avenue for the development of anticancer drugs using similar indole derivatives (Wang et al., 2016).
Molecular Docking and Drug Design :
- An indole acetamide derivative was synthesized and characterized for its anti-inflammatory properties using molecular docking studies, highlighting the potential of such compounds in drug discovery (Al-Ostoot et al., 2020).
Micellar Liquid Chromatography and Detection :
- A micellar liquid chromatographic method with fluorometric detection was developed for plant growth regulators, including indole derivatives, underscoring the importance of analytical techniques in the study of such compounds (Sánchez et al., 1996).
Antioxidant Properties :
- The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity demonstrated the potential of indole derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Propiedades
IUPAC Name |
N,N-diethyl-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-16(4-2)15(19)10-17-9-12(11-18)13-7-5-6-8-14(13)17/h5-9,11H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVJVUVKYOQMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-(3-formyl-indol-1-yl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-N'-{2-[4-(4-fluoro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480249.png)
![N-Benzyl-N'-{2-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480250.png)
![N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide](/img/structure/B480251.png)
![N-Isopropyl-N'-{2-[4-(4-methyl-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480253.png)
![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B480254.png)
![N-(4-bromophenyl)-N'-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B480255.png)
![N'-(4-bromophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480256.png)

![2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B480306.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480307.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480309.png)
![10-(2-Adamantylidene)-4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480466.png)

![2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B480489.png)